molecular formula C18H17N3O B5314822 N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide

N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B5314822
M. Wt: 291.3 g/mol
InChI Key: BMBZPRNNGCHSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2000 and has since been studied for its various biochemical and physiological effects.

Mechanism of Action

N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, which prevents NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to be a more potent inhibitor of NF-κB than other commonly used inhibitors, such as N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7085 and MG-132. However, one limitation of using N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 is its potential cytotoxicity at high concentrations, which can affect cell viability and lead to false results.

Future Directions

There are many potential future directions for the study of N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082. One area of research could be the development of more potent and selective inhibitors of NF-κB that have fewer side effects. Another area of research could be the investigation of the role of NF-κB in other diseases, such as cancer and autoimmune disorders. Finally, the use of N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 in combination with other therapeutic agents could be explored as a potential treatment for various diseases.

Synthesis Methods

The synthesis of N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 involves the reaction of 2-bromobiphenyl and ethyl hydrazinecarboxylate to form 2-biphenylylhydrazine. This compound is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form the final product, N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082.

Scientific Research Applications

N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses. By inhibiting NF-κB, N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for a variety of inflammatory diseases.

properties

IUPAC Name

1-ethyl-N-(2-phenylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-21-13-12-17(20-21)18(22)19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBZPRNNGCHSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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